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molecular formula C13H10FN3 B8321947 (4-fluorophenyl)methyl-2H-benzotriazole

(4-fluorophenyl)methyl-2H-benzotriazole

Cat. No. B8321947
M. Wt: 227.24 g/mol
InChI Key: GDRAJHBIOBQHSC-UHFFFAOYSA-N
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Patent
US05374701

Procedure details

In a procedure as in Example 2 but using 1H-benzotriazole (23.8 g, 0.200 mol), 1-(chloromethyl)-4-fluorobenzene (29.0 g,0.200 mol) and K2CO3 (70 g) in CH3CN (300 mL) for 1 hour gave the title compound and (4-fluorophenyl)methyl-2H-benzotriazole. Workup and recrystallization gave the mixture of the 1H and 2H-isomers (75% yield) which was used in the subsequent reactions. A sample (5 g) was chromatographed (PE/EtOAc 9:1) eluting first the 2H isomer and then the title compound: mp 92°-94° C. (cyclohexane); 1H NMR (300 MHz, CDCl3) δ5.82 (s, 2H, CH2), 7.00-7.06 (m, 2H), 7.25-7.46 (m, 5H), 8.08 (d, J=8.9 Hz, 1H); IR (CDCl3) 3052 (w), 2938 (w), 1609, 1513, 1451 (w), 1351 (w), 1315 (w), 1269 (w), 1230 (s), 1159, 1084 cm-1. MS (EI) m/e 227 (M+, 52.6), 198 (100), 109 (96.9); Anal. Calcd for C13H10N3F (227.24): C, 68.71; H, 4.44; F, 8.36; N, 18.49; Found: C, 68.44; H. 4.44; F, 8.40; N, 18.57.
Quantity
23.8 g
Type
reactant
Reaction Step One
Quantity
29 g
Type
reactant
Reaction Step Two
Name
Quantity
70 g
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[N:3]=[N:2]1.Cl[CH2:11][C:12]1[CH:17]=[CH:16][C:15]([F:18])=[CH:14][CH:13]=1.C([O-])([O-])=O.[K+].[K+]>CC#N>[F:18][C:15]1[CH:16]=[CH:17][C:12]([CH2:11][N:1]2[C:5]3[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=3[N:3]=[N:2]2)=[CH:13][CH:14]=1.[F:18][C:15]1[CH:16]=[CH:17][C:12]([CH2:11][N:2]2[N:3]=[C:4]3[CH:9]=[CH:8][CH:7]=[CH:6][C:5]3=[N:1]2)=[CH:13][CH:14]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
23.8 g
Type
reactant
Smiles
N1N=NC2=C1C=CC=C2
Step Two
Name
Quantity
29 g
Type
reactant
Smiles
ClCC1=CC=C(C=C1)F
Step Three
Name
Quantity
70 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Four
Name
Quantity
300 mL
Type
solvent
Smiles
CC#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
for 1 hour
Duration
1 h

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C=C1)CN1N=NC2=C1C=CC=C2
Name
Type
product
Smiles
FC1=CC=C(C=C1)CN1N=C2C(=N1)C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05374701

Procedure details

In a procedure as in Example 2 but using 1H-benzotriazole (23.8 g, 0.200 mol), 1-(chloromethyl)-4-fluorobenzene (29.0 g,0.200 mol) and K2CO3 (70 g) in CH3CN (300 mL) for 1 hour gave the title compound and (4-fluorophenyl)methyl-2H-benzotriazole. Workup and recrystallization gave the mixture of the 1H and 2H-isomers (75% yield) which was used in the subsequent reactions. A sample (5 g) was chromatographed (PE/EtOAc 9:1) eluting first the 2H isomer and then the title compound: mp 92°-94° C. (cyclohexane); 1H NMR (300 MHz, CDCl3) δ5.82 (s, 2H, CH2), 7.00-7.06 (m, 2H), 7.25-7.46 (m, 5H), 8.08 (d, J=8.9 Hz, 1H); IR (CDCl3) 3052 (w), 2938 (w), 1609, 1513, 1451 (w), 1351 (w), 1315 (w), 1269 (w), 1230 (s), 1159, 1084 cm-1. MS (EI) m/e 227 (M+, 52.6), 198 (100), 109 (96.9); Anal. Calcd for C13H10N3F (227.24): C, 68.71; H, 4.44; F, 8.36; N, 18.49; Found: C, 68.44; H. 4.44; F, 8.40; N, 18.57.
Quantity
23.8 g
Type
reactant
Reaction Step One
Quantity
29 g
Type
reactant
Reaction Step Two
Name
Quantity
70 g
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[N:3]=[N:2]1.Cl[CH2:11][C:12]1[CH:17]=[CH:16][C:15]([F:18])=[CH:14][CH:13]=1.C([O-])([O-])=O.[K+].[K+]>CC#N>[F:18][C:15]1[CH:16]=[CH:17][C:12]([CH2:11][N:1]2[C:5]3[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=3[N:3]=[N:2]2)=[CH:13][CH:14]=1.[F:18][C:15]1[CH:16]=[CH:17][C:12]([CH2:11][N:2]2[N:3]=[C:4]3[CH:9]=[CH:8][CH:7]=[CH:6][C:5]3=[N:1]2)=[CH:13][CH:14]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
23.8 g
Type
reactant
Smiles
N1N=NC2=C1C=CC=C2
Step Two
Name
Quantity
29 g
Type
reactant
Smiles
ClCC1=CC=C(C=C1)F
Step Three
Name
Quantity
70 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Four
Name
Quantity
300 mL
Type
solvent
Smiles
CC#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
for 1 hour
Duration
1 h

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C=C1)CN1N=NC2=C1C=CC=C2
Name
Type
product
Smiles
FC1=CC=C(C=C1)CN1N=C2C(=N1)C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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